molecular formula C23H27ClFN3O4S2 B2672083 3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)propanamide hydrochloride CAS No. 1217180-15-8

3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)propanamide hydrochloride

Cat. No.: B2672083
CAS No.: 1217180-15-8
M. Wt: 528.05
InChI Key: PMQLIPSKYHGTHV-UHFFFAOYSA-N
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Description

Structural Foundations and Classification

Position within Benzothiazole-Sulfonamide Pharmacophore Family

The compound 3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)propanamide hydrochloride belongs to the benzothiazole-sulfonamide pharmacophore family, characterized by a benzothiazole core fused with sulfonamide functionalities. This structural motif is prevalent in bioactive molecules targeting enzymes such as carbonic anhydrases and efflux pumps. The benzothiazole scaffold provides a planar aromatic system that facilitates π-π stacking interactions with hydrophobic protein pockets, while the sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibition. Compared to simpler benzothiazole-sulfonamides like 6-hydroxy-1,3-benzothiazole-2-sulfonamide, this compound features a propanamide linker and a 4-fluorophenylsulfonyl group, which enhance its molecular complexity and target selectivity.

Structural Relationship to Known Bioactive Benzothiazoles

Structurally, this compound shares key features with benzothiazole derivatives investigated for antimicrobial and neurodegenerative applications. For instance, the 6-methyl substitution on the benzothiazole ring mirrors modifications in GW8510, a pyrrolo-benzothiazole sulfonamide with anticancer properties. The morpholinoethyl side chain is analogous to propanamide-linked benzothiazoles studied as dual monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE) inhibitors. Unlike 2-substituted benzothiazoles with direct amide linkages, this compound employs a tertiary amine (morpholinoethyl) to improve solubility and conformational flexibility, critical for blood-brain barrier penetration in neurodegenerative targets.

Comparative Analysis with Related Sulfonyl-Containing Compounds

The 4-fluorophenylsulfonyl group distinguishes this compound from other sulfonyl-containing benzothiazoles. For example, 2-[1-(4-chloro-3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole utilizes a piperidine-sulfonyl moiety but lacks the propanamide linker, reducing its potential for hydrogen bonding. Similarly, 4-[(7-hydroxy-6H-pyrrolo[2,3-g]benzothiazol-8-yl)methyleneamino]-N-(2-pyridyl)benzenesulfonamide incorporates a pyrrolo-benzothiazole system but omits the morpholinoethyl group, limiting its pharmacokinetic profile. The fluorine atom in the 4-fluorophenyl group enhances electronegativity, potentially improving binding affinity through polar interactions.

Table 1: Structural Comparison of Sulfonyl-Containing Benzothiazoles
Compound Core Structure Key Substituents Target Relevance
6-Hydroxy-1,3-benzothiazole-2-sulfonamide Benzothiazole-sulfonamide Hydroxy group at C6 Carbonic anhydrase inhibition
GW8510 Pyrrolo-benzothiazole Methyleneamino-pyridyl group Kinase inhibition
EVT-2853634 Benzothiazole-propanamide 4-Methoxyphenylthiazole Undisclosed
Target Compound Benzothiazole-sulfonamide 4-Fluorophenylsulfonyl, morpholinoethyl MAO-B/BuChE inhibition

Structural Elements Contributing to Molecular Recognition

Three structural elements drive molecular recognition:

  • Benzothiazole Core : The planar aromatic system engages in hydrophobic interactions and π-stacking with aromatic residues in enzyme active sites, as observed in carbonic anhydrase IX inhibitors.
  • Sulfonamide Group : Acts as a hydrogen bond donor/acceptor and coordinates with zinc ions in metalloenzymes, a mechanism shared with clinically used sulfonamide drugs.
  • Morpholinoethyl-Propanamide Linker : The morpholine ring enhances water solubility and participates in hydrogen bonding via its oxygen atoms, while the propanamide spacer allows optimal positioning of the 4-fluorophenylsulfonyl group within hydrophobic pockets.

The 4-fluorophenyl group contributes to binding through halogen bonding and hydrophobic effects, as fluorine’s high electronegativity polarizes adjacent carbon atoms, strengthening van der Waals interactions. This multi-modal recognition strategy is critical for achieving selectivity between homologous enzyme isoforms, such as MAO-B over MAO-A.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S2.ClH/c1-17-2-7-20-21(16-17)32-23(25-20)27(10-9-26-11-13-31-14-12-26)22(28)8-15-33(29,30)19-5-3-18(24)4-6-19;/h2-7,16H,8-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQLIPSKYHGTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)propanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C16H18ClFN2O3SC_{16}H_{18}ClFN_2O_3S with a molecular weight of approximately 396.47 g/mol. The structure includes:

  • Sulfonyl group : Enhances solubility and biological activity.
  • Fluorophenyl moiety : Associated with increased potency and selectivity.
  • Benzo[d]thiazole structure : Imparts unique chemical properties that influence biological interactions.
  • Morpholinoethyl group : Potentially enhances bioavailability and target specificity.

The mechanism of action for this compound involves its interaction with various biological targets, primarily enzymes and receptors involved in critical signaling pathways. It is believed to inhibit specific cellular processes, leading to its therapeutic effects. The sulfonamide and acetamide functionalities are crucial for modulating these interactions, potentially affecting enzyme activity and receptor signaling pathways .

Anticancer Activity

Research indicates that 3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)propanamide hydrochloride exhibits significant anticancer properties. Preliminary studies have shown:

  • Inhibition of Tumor Growth : The compound has been found to inhibit specific pathways involved in tumor growth, making it a candidate for cancer therapy.
  • Cell Line Studies : In vitro assays demonstrate that the compound effectively reduces cell proliferation in various cancer cell lines, with IC50 values indicating potency against specific types of cancer cells .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound may possess anti-inflammatory properties. Research suggests:

  • Cytokine Modulation : The compound may modulate the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in treating inflammatory conditions.
  • In Vivo Studies : Animal models have shown promising results regarding the reduction of inflammation markers upon treatment with this compound.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of tumor growth,
Anti-inflammatoryCytokine modulation,
Enzyme InhibitionInteraction with specific enzymes,

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. For example, in the HCC827 cell line, an IC50 value of 6.26±0.33μM6.26\pm 0.33\mu M was recorded, indicating strong anticancer activity compared to control groups .

Comparison with Similar Compounds

Structural Insights :

  • Amide Linker : The propanamide chain in the target compound offers greater conformational flexibility than the rigid acetamide linker in trifluoromethylbenzothiazole derivatives .

Functional Group Analysis: Sulfonyl and Amide Moieties

  • Sulfonyl Group : The 4-fluorophenylsulfonyl group in the target compound shares electronic similarities with sulfonyl-containing triazole-thiones . However, IR spectra of triazole-thiones (C=S stretch at 1247–1255 cm⁻¹) differ from the target compound’s expected sulfonyl S=O stretches (~1350 cm⁻¹).
  • Amide Tautomerism : Unlike triazole-thiones, which exhibit thione-thiol tautomerism , the target compound’s tertiary amide group is conformationally stable, as evidenced by the absence of tautomeric shifts in related propanamides .

Morpholinoethyl Side Chain vs. Other Amine Derivatives

The morpholinoethyl group distinguishes the target compound from simpler ethylamine derivatives. Compared to N-alkylated triazoles , the morpholine ring:

  • Enhances water solubility via protonation at physiological pH.
  • Reduces CYP450-mediated metabolism due to steric shielding of the amine.

Spectral Data Comparison

While specific NMR/IR data for the target compound are unavailable, analogous compounds provide insights:

  • NMR: In sulfonyl-containing triazoles, aromatic protons exhibit upfield shifts (δ 7.2–7.8 ppm) due to electron-withdrawing effects . The morpholinoethyl group’s protons would resonate at δ 2.4–3.6 ppm, similar to morpholine derivatives .
  • IR: The target compound’s sulfonyl group would show strong S=O stretches at ~1150 and 1350 cm⁻¹, absent in non-sulfonated benzothiazoles .

Discussion and Implications

The target compound’s structural hybridity combines features of benzothiazole-based kinase inhibitors and sulfonamide-containing antimicrobial agents. Key advantages over analogues include:

  • Improved Solubility: The hydrochloride salt and morpholinoethyl group address limitations of hydrophobic benzothiazoles .
  • Metabolic Stability : The sulfonyl group and tertiary amide reduce susceptibility to esterase-mediated degradation compared to acetamide derivatives .

Q & A

Basic: What are the recommended strategies for optimizing the synthesis yield of this compound?

Answer:
Optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., THF) mixed with water to enhance solubility of intermediates, as demonstrated in sulfonamide synthesis .
  • Catalyst screening : Test bases like NaIO₄ for oxidation steps, which improved yields in analogous diol-to-ketone conversions .
  • Temperature control : Conduct reactions at room temperature initially, then incrementally increase to 50–60°C to minimize side products .
  • Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate pure fractions, as validated in thiazole derivatives .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:
Use a multi-spectral approach:

  • ¹H/¹³C-NMR : Compare chemical shifts to predicted values (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 40–50 ppm for morpholino carbons) .
  • FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
  • Mass spectrometry : Verify the molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., ~550–600 Da range) .

Advanced: How can conflicting biological activity data (e.g., cytotoxicity vs. efficacy) be resolved for this compound?

Answer:
Address discrepancies via:

  • Dose-response assays : Establish IC₅₀ curves in multiple cell lines (e.g., HeLa, HEK293) to differentiate target-specific effects from off-target toxicity .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation under experimental conditions skews efficacy .
  • Structural analogs : Synthesize derivatives (e.g., replacing the 4-fluorophenyl group with chlorophenyl) to isolate structure-activity relationships .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

  • Solid-phase extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) with methanol conditioning and elution, as optimized for sulfonamides in wastewater .
  • LC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the compound’s fragmentation .
  • Quality control : Spike internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: How can computational modeling guide the design of derivatives with improved target binding?

Answer:

  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains), focusing on sulfonyl and morpholino motifs as hydrogen bond donors .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes, prioritizing derivatives with lower RMSD values .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) of substituents on the benzo[d]thiazole ring with bioactivity data .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
  • Waste disposal : Collect in halogenated waste containers and incinerate at >1,000°C to prevent environmental release .

Advanced: How can researchers resolve discrepancies in NMR spectra (e.g., unexpected splitting or shifts)?

Answer:

  • Variable temperature NMR : Probe dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • COSY/HSQC : Identify coupling partners and assign ambiguous peaks, particularly for morpholino ethyl protons .
  • Isotopic labeling : Synthesize ¹³C-labeled intermediates to trace signal origins in complex regions .

Advanced: What experimental strategies can elucidate the metabolic pathways of this compound?

Answer:

  • In vitro assays : Incubate with human liver microsomes and NADPH, then profile metabolites via UPLC-QTOF .
  • Stable isotope tracing : Use ¹⁸O-labeled water to track hydroxylation sites .
  • CYP inhibition studies : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

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